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Compound of Interest

Compound Name:
4-(3-

Piperidyl)oxazole;hydrochloride

Cat. No.: B15363338

Get Quote

Executive Summary
4-(Piperidin-3-yl)oxazole hydrochloride represents a high-value heterocyclic scaffold in modern

medicinal chemistry. As a bifunctional building block, it combines a saturated, basic piperidine

ring with an aromatic, weakly basic oxazole moiety. This specific regioisomer (substituted at the

4-position of the oxazole and the 3-position of the piperidine) offers a unique vector geometry

compared to the more common 4-piperidinyl or 5-oxazolyl isomers, enabling precise

exploration of chemical space in Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive analysis of its structural attributes, synthetic pathways,

and utility as a pharmacophore in kinase and GPCR ligand design.

Chemical Identity & Structural Analysis[1][2][3]
Core Structure
The molecule consists of a piperidine ring connected at its C3 position to the C4 position of an

oxazole ring. It is isolated as a hydrochloride salt to ensure stability and water solubility.

IUPAC Name: 4-(piperidin-3-yl)-1,3-oxazole hydrochloride
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Molecular Formula: C₈H₁₂N₂O · HCl

Molecular Weight: 152.19 g/mol (free base) / 188.65 g/mol (HCl salt)

Chirality: The C3 position of the piperidine ring is a chiral center. The structure exists as two

enantiomers: (R)-4-(piperidin-3-yl)oxazole and (S)-4-(piperidin-3-yl)oxazole. Commercial

supplies are often racemic unless specified.

Stereochemical Implications
The 3-substitution pattern on the piperidine ring induces a "kinked" topology, unlike the linear

vector of 4-substituted piperidines. This allows the oxazole nitrogen and oxygen atoms to

project into distinct sub-pockets within a protein binding site, often critical for selectivity in

orthosteric sites.

Physicochemical Profile (Calculated)
Data based on the free base form unless noted.
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Property Value Relevance

cLogP ~0.3 - 0.6

Highly hydrophilic; ideal for

CNS penetration and oral

bioavailability.

TPSA 38.1 Å²
Well below the 140 Å²

threshold for cell permeability.

pKa (Piperidine) ~10.5

Strongly basic; protonated at

physiological pH (forms

cation).

pKa (Oxazole) ~0.8
Very weakly basic; remains

neutral at physiological pH.

H-Bond Donors 1 (NH)
Key interaction point for

Asp/Glu residues in receptors.

H-Bond Acceptors 3 (N, O, N)

Oxazole N is a weak acceptor;

Piperidine NH is a strong

donor.

Synthetic Methodology
The synthesis of 4-(piperidin-3-yl)oxazole is non-trivial due to the need to control

regioisomerism (4- vs. 5-substitution). The most robust route employs the Bredereck-Blümlein-

Lewy (Formamide) synthesis, starting from a protected piperidine precursor to prevent side

reactions.

Retrosynthetic Analysis
The 1,3-oxazole ring at the 4-position is classically constructed from an

-haloketone and formamide. The

-haloketone is derived from the corresponding acetyl-piperidine.

Detailed Protocol: Formamide Cyclization Route
Step 1: Synthesis of N-Boc-3-acetylpiperidine
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Reagents: N-Boc-piperidine-3-carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDCI,

Methylmagnesium bromide (MeMgBr).

Procedure:

Couple N-Boc-piperidine-3-carboxylic acid with Weinreb amine to form the Weinreb amide.

Treat with MeMgBr (0°C to RT) to yield the methyl ketone.

Step 2:

-Bromination
Reagents: Lithium hexamethyldisilazide (LiHMDS), TMSCl, NBS (N-Bromosuccinimide).

Mechanism: Kinetic enolate formation followed by bromination.

Procedure:

Generate the silyl enol ether using LiHMDS and TMSCl in THF at -78°C.

Add NBS to the mixture to install the bromine at the alpha position, yielding 2-bromo-1-(N-

Boc-piperidin-3-yl)ethanone.

Step 3: Oxazole Cyclization (Bredereck Synthesis)
Reagents: Formamide (excess), H₂SO₄ (catalytic) or heat.

Procedure:

Dissolve the

-bromoketone in neat formamide.

Heat to 100-110°C for 2-4 hours. The formamide acts as both solvent and reactant

(providing the C2 carbon and Nitrogen).

Note: This specifically favors the 4-substituted oxazole over the 5-isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 4: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane.

Procedure:

Dissolve the N-Boc-oxazole intermediate in DCM.

Add HCl/Dioxane and stir at RT for 2 hours.

Concentrate and triturate with diethyl ether to obtain 4-(piperidin-3-yl)oxazole HCl as a

white solid.

Synthetic Pathway Diagram

N-Boc-piperidine-3-COOH Weinreb Amide
1. EDCI, NH(OMe)Me

N-Boc-3-acetylpiperidine
2. MeMgBr

alpha-Bromo Ketone
3. LiHMDS, TMSCl; NBS

N-Boc-4-(piperidin-3-yl)oxazole

4. Formamide, 110°C
(Bredereck Synthesis)

4-(piperidin-3-yl)oxazole HCl
5. HCl/Dioxane

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 4-(piperidin-3-yl)oxazole HCl via the Formamide Cyclization

route.

Reactivity & Functionalization
Piperidine Nitrogen (Secondary Amine)
The most reactive site is the secondary amine (N1 of piperidine).

Nucleophilic Substitution: Reacts readily with alkyl halides (S_N2) or epoxides.

Amide Coupling: Standard coupling with carboxylic acids (HATU/EDCI) to generate amide

libraries.

Buchwald-Hartwig: Palladium-catalyzed coupling with aryl halides to form N-aryl piperidines.

Oxazole Ring (C-H Activation)
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The oxazole ring is aromatic but electron-deficient compared to furan.

C2-Protonation: The C2 proton (between O and N) is relatively acidic (pKa ~20). It can be

lithiated (n-BuLi, -78°C) to introduce electrophiles (e.g., aldehydes, halides) at the C2

position.

Electrophilic Substitution: Difficult due to electron deficiency; requires harsh conditions or

activating groups.

Medicinal Chemistry Applications
Pharmacophore Mapping
The 4-(piperidin-3-yl)oxazole scaffold serves as a robust bioisostere for phenyl-piperidines or

pyridine-piperidines.

Kinase Inhibitors: The oxazole nitrogen can accept a hydrogen bond from the hinge region of

kinases (e.g., ATP site), while the piperidine moiety extends into the solvent-exposed area or

interacts with the ribose binding pocket.

GPCR Ligands: The basic piperidine nitrogen mimics the protonated amine of endogenous

neurotransmitters (dopamine, serotonin), forming a crucial salt bridge with the conserved

Aspartate residue in Transmembrane Helix 3 (TM3).

Bioisosterism
Replacing a thiazole or pyridine with an oxazole can:

Lower Lipophilicity (LogP): Improving solubility and metabolic stability.

Alter Metabolism: Oxazoles are generally less prone to S-oxidation than thiazoles.

Reduce Toxicity: Avoids structural alerts associated with certain electron-rich

thiophenes/thiazoles.

Interaction Diagram
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Figure 2: Pharmacophore interaction map highlighting key binding vectors for Kinase and

GPCR targets.

Handling & Safety
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to

prevent hydrolysis or hydrate formation.

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar

solvents (Hexane, Et₂O).

Safety: Irritant to eyes and skin. The free base may be volatile; handle the HCl salt to

minimize inhalation risk.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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